7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine
Description
Overview of Pyrazolo[4,3-b]pyridine Ring Systems in Contemporary Chemical Research
The pyrazolo[4,3-b]pyridine scaffold is a member of the broader pyrazolopyridine family, a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in various fields of chemical research. rsc.org These fused ring systems are integral to the development of new materials and are particularly prominent in medicinal chemistry. mdpi.com
Historical Development of Pyrazolo[4,3-b]pyridine Chemistry
The exploration of pyrazolopyridines dates back over a century, with the first synthesis of a member of the isomer family, a substituted 1H-pyrazolo[3,4-b]pyridine, reported in 1908. nih.gov The development of synthetic pathways to the various isomers, including the pyrazolo[4,3-b]pyridine core, has evolved significantly since then. Early methods for preparing pyrazolo[4,3-b]pyridines involved processes such as the nitrosation of 3-acetamido-2-methylpyridines, which then undergo rearrangement and cyclization. rsc.org More contemporary and efficient protocols have been developed, for instance, methods starting from readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic aromatic substitution (SNAr) and modified Japp–Klingemann reactions. nih.gov This particular method is noted for its operational simplicity and the ability to combine several steps into a one-pot procedure. nih.gov The ongoing refinement of synthetic strategies continues to make this heterocyclic system more accessible for research and application.
Structural Isomers and Tautomerism Considerations in Pyrazolopyridines
Structural isomerism is a fundamental concept where compounds share the same molecular formula but have different atomic arrangements. brilliant.org The pyrazolopyridine family is a clear example, consisting of five constitutional isomers based on the fusion of a pyrazole (B372694) and a pyridine (B92270) ring: pyrazolo[3,4-b]pyridine, pyrazolo[4,3-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyridine. nih.gov
A crucial aspect of isomerism in these systems is tautomerism, which involves the migration of a proton, leading to a dynamic equilibrium between two or more structural isomers. brilliant.orgnih.gov For pyrazolopyridines where a nitrogen atom in the pyrazole ring is unsubstituted (bearing a hydrogen), annular tautomerism can occur. This results in an equilibrium between the 1H- and 2H-tautomeric forms. nih.gov In the case of the parent pyrazolo[3,4-b]pyridine, theoretical calculations have demonstrated that the 1H-tautomer is considerably more stable than the 2H-form by nearly 9 kcal/mol. nih.gov This inherent stability preference influences the compound's reactivity and is a critical consideration in its chemical applications.
Table 1: Structural Isomers of Pyrazolopyridine
Isomer Name Pyrazolo[3,4-b]pyridine Pyrazolo[4,3-b]pyridine Pyrazolo[3,4-c]pyridine Pyrazolo[4,3-c]pyridine Pyrazolo[1,5-a]pyridine
Significance of Halogenated Heterocycles as Synthetic Precursors
Halogenated heterocycles are organic compounds containing at least one ring with a non-carbon atom and one or more halogen substituents (F, Cl, Br, I). sigmaaldrich.com These compounds are of immense significance in synthetic chemistry, primarily serving as versatile intermediates or building blocks for the construction of more complex molecules. sigmaaldrich.comresearchgate.net The presence of a halogen atom on the heterocyclic ring provides a reactive "handle" that can be readily modified. mdpi.com
The value of halogens lies in their properties as good leaving groups in nucleophilic substitution reactions and, crucially, in their ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. sigmaaldrich.comresearchgate.net These modern synthetic methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated heterocycles indispensable starting points in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnih.gov
Rationale for Focused Research on 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine
The specific structure of this compound combines several features that make it a compound of interest for targeted chemical synthesis and exploration.
Table 2: Chemical Properties of this compound
Property Value
Data sourced from PubChem and commercial suppliers. uni.luachemblock.com
Unique Reactivity Profile of the 7-Bromo Substituent within the Pyrazolo[4,3-b]pyridine Framework
The bromine atom located at the C-7 position of the pyrazolo[4,3-b]pyridine core is a key functional group that dictates the compound's synthetic utility. The bromo substituent acts as a versatile synthetic handle, primarily because it is a good leaving group. This characteristic allows for its substitution through a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions. nih.gov These reactions enable the strategic introduction of diverse molecular fragments, including alkyl, aryl, and amino groups, at the 7-position. The ability to perform such modifications is fundamental to generating molecular diversity and is a cornerstone of discovery chemistry programs. The importance of bromo-substituted pyrazolopyridines as key intermediates in the synthesis of more elaborate molecules is highlighted in the chemical patent literature. google.com
Influence of the 1-Methyl Group on Ring Stability and Reactivity Modulation
The presence of a methyl group at the N-1 position of the pyrazole ring has a profound impact on the molecule's chemical behavior. Its most critical role is the prevention of annular tautomerism. nih.gov By occupying the N-1 position, the methyl group blocks proton migration between the two pyrazole nitrogen atoms, thereby yielding a single, stable regioisomer. This structural rigidity is highly desirable in synthesis and chemical biology, as it eliminates the potential for a mixture of reactive species and ensures that any observed activity can be attributed to a single, well-defined compound.
Furthermore, the N-methylation pattern in pyrazoles is an active area of research because controlling the site of alkylation can be challenging, yet it is crucial for the final properties of the molecule. nih.govacs.orgacs.org The methyl group also influences the electronic properties and steric environment of the entire fused ring system, which can modulate the reactivity of other positions on the scaffold, including the 7-bromo substituent.
Strategic Importance of the Pyrazolo[4,3-b]pyridine Core in Advanced Organic Synthesis
The pyrazolo[4,3-b]pyridine framework, a fused bicyclic heterocycle, represents a class of compounds of significant interest in the field of advanced organic synthesis, largely driven by its prevalence in molecules of medicinal and biological importance. nih.govnih.gov This scaffold is an isomer within the broader family of pyrazolopyridines, which are recognized as "privileged structures" in drug discovery. url.edu Their strategic value stems from their versatile chemical nature and their ability to serve as a core for a diverse array of functionalized molecules.
The pyrazolopyridine nucleus is a key structural motif in numerous biologically active compounds, including agents with anticancer, antimicrobial, and anti-inflammatory properties. nih.govjst.go.jpnih.gov The fusion of a pyrazole ring with a pyridine ring creates a system with unique electronic and steric properties, making it an effective bioisostere for other essential endogenous structures, such as purines. This mimicry allows pyrazolopyridine derivatives to interact with a wide range of biological targets, including enzymes and receptors. nih.gov Consequently, synthetic chemists have focused on developing efficient methods to construct and modify this core structure. nih.govnih.gov
Key synthetic strategies generally fall into two categories: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring from a functionalized pyridine precursor. nih.govmdpi.com The development of novel synthetic routes, including cascade reactions and multicomponent reactions, has become a vibrant area of research, aiming to build molecular complexity efficiently. nih.govnih.gov For instance, cascade 6-endo-dig cyclization reactions have been developed for the switchable synthesis of functionalized pyrazolo[3,4-b]pyridines, demonstrating the core's synthetic tractability. nih.gov
The pyrazolo[4,3-b]pyridine core, and its isomers, are particularly valuable as scaffolds for kinase inhibitors. nih.govnih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.govrsc.org The pyrazole portion of the scaffold can act as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions with amino acid residues (like phenylalanine) in the kinase active site. nih.gov This makes the pyrazolopyridine framework an ideal starting point for designing potent and selective kinase inhibitors. nih.govrsc.org Furthermore, the strategic placement of substituents, such as a bromine atom in the case of this compound, provides a chemical handle for further synthetic elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the creation of diverse chemical libraries for drug screening. nih.govrsc.org
The table below summarizes the strategic applications and associated biological activities of various derivatives based on the pyrazolopyridine scaffold.
| Derivative Class/Compound | Synthetic Utility/Application | Reported Biological Activity | Reference(s) |
| Pyrazolo[3,4-b]pyridine Derivatives | Scaffold for kinase inhibitors | Anticancer, Antiviral, Antimalarial | nih.govnih.gov |
| Pyrazolo[4,3-c]pyridine Derivatives | Inhibitors of Protein-Protein Interaction (PEX14–PEX5) | Trypanocidal (anti-parasitic) | acs.org |
| Pyrazolo[3,4-b]pyridine-based Hybrids | Molecular hybridization with other pharmacophores (e.g., triazole) | Antibacterial (against S. aureus, K. pneumoniae) | nih.gov |
| Substituted Pyrazolo[3,4-b]pyridines | Building blocks for TRK inhibitors | Tropomyosin receptor kinase (TRK) inhibition | nih.govrsc.org |
| Pyrazolo[4,3-e] nih.govnih.govwsu.edutriazine Derivatives | Fused heterocyclic systems | Cytotoxic against tumor cell lines | mdpi.com |
Research into the synthesis of the pyrazolopyridine core has yielded a variety of efficient methods, highlighting its importance in synthetic chemistry. The following table outlines some of the key reaction types employed.
| Reaction Type | Description | Starting Materials Example | Product Type Example | Reference(s) |
| Annulation/Cyclocondensation | Formation of the pyridine ring onto a pre-formed pyrazole. | 5-Functionalized 4-aminopyrazoles | Pyrazolo[4,3-b]pyridines | nih.gov |
| Annulation from Pyridines | Formation of the pyrazole ring onto a pre-formed pyridine. | 3-Nitropyridines | Pyrazolo[4,3-b]pyridines | nih.gov |
| Cascade 6-endo-dig Cyclization | Switchable synthesis via C≡C bond activation. | 5-Aminopyrazoles and alkynyl aldehydes | Halogen-functionalized pyrazolo[3,4-b]pyridines | nih.gov |
| Buchwald-Hartwig Coupling | Cross-coupling reaction to form C-N bonds. | 5-Bromo-1H-pyrazolo[3,4-b]pyridine and an amine | N-Aryl-pyrazolo[3,4-b]pyridines | rsc.org |
| Suzuki Coupling | Cross-coupling reaction to form C-C bonds. | Iodine-functionalized pyrazolo[3,4-b]pyridines and boronic acids | Aryl-substituted pyrazolo[3,4-b]pyridines | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(8)2-3-9-6(7)4-10-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBSLPWZDPAOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 7 Bromo 1 Methyl Pyrazolo 4,3 B Pyridine
De Novo Synthetic Routes to the Pyrazolo[4,3-b]pyridine Core
The foundational strategies for assembling the pyrazolo[4,3-b]pyridine system are categorized by which of the two heterocyclic rings is formed to complete the fused structure. mdpi.comnih.gov This can involve either adding a pyridine (B92270) ring to a pre-existing pyrazole (B372694) or, conversely, forming a pyrazole ring on a pyridine template. nih.gov
The creation of the pyrazolo[4,3-b]pyridine core relies on intramolecular cyclization reactions that forge the final ring of the bicyclic system. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
One of the primary strategies for constructing the pyrazolo[4,3-b]pyridine system involves the annulation, or formation, of a pyridine ring onto a pre-functionalized pyrazole core. nih.govmdpi.com This approach typically utilizes 4-aminopyrazole derivatives as key building blocks.
Key methods include:
Cyclocondensation of 4-aminopyrazole-5-carbaldehydes : This method uses N-protected and often unstable 4-aminopyrazole-5-carbaldehydes which undergo cyclocondensation to form the pyridine ring. nih.gov
Cyclization of functionalized 4-aminopyrazoles : Various 5-functionalized 4-aminopyrazoles can be reacted with three-carbon electrophilic synthons to build the pyridine portion of the molecule. nih.govnih.gov For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a widely used strategy. mdpi.comnih.gov If the dicarbonyl compound is not symmetrical, a mixture of regioisomers can be produced. mdpi.comnih.gov
Tandem Cyclization with Alkynyl Aldehydes : A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes can be employed to construct the pyrazolo[3,4-b]pyridine framework, a related isomer. nih.govnih.gov This highlights the utility of bifunctional reagents in building the pyridine ring.
Table 1: Examples of Pyridine Ring Annulation Strategies
| Starting Pyrazole | Reagent(s) | Key Transformation | Product Core | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | 1,3-Diketones | Condensation and cyclization | Pyrazolo[3,4-b]pyridine | mdpi.com |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones, ZrCl₄ | Catalytic condensation/cyclization | Pyrazolo[3,4-b]pyridine | mdpi.com |
| 5-Aminopyrazoles | Alkynyl Aldehydes, Ag(CF₃CO₂), TfOH | Cascade 6-endo-dig cyclization | Pyrazolo[3,4-b]pyridine | nih.gov |
An alternative and effective approach involves the annulation of a pyrazole ring onto a suitably functionalized pyridine precursor. nih.gov This strategy can be particularly advantageous as it allows for the introduction of desired substituents, such as the 7-bromo moiety, via the pyridine starting material.
Notable examples of this approach include:
Japp–Klingemann Reaction : An efficient synthesis of the pyrazolo[4,3-b]pyridine core starts from readily available 2-chloro-3-nitropyridines. nih.gov The process involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction, followed by a one-pot cyclization that combines azo-coupling, deacylation, and the final pyrazole ring formation. nih.gov
Nitrosation of Acetamidopyridines : A series of pyrazolo[4,3-b]pyridines can be prepared through the nitrosation of 3-acetamido-2-methylpyridines. This reaction generates an N-acetyl-N-nitroso intermediate which then undergoes rearrangement and cyclization to form the fused pyrazole ring. rsc.org
Cyclization from Substituted Pyridines : A direct synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine has been achieved starting from N-(4-bromo-2-methylpyridin-3-yl)acetamide. chemicalbook.com In this route, the substituted pyridine is treated with potassium acetate, acetic anhydride, and isopentyl nitrite (B80452), leading to the formation of the pyrazole ring with the bromine atom already in the desired position. This method yielded the target compound as an amber solid. chemicalbook.com
Table 2: Examples of Pyrazole Ring Annulation Strategies
| Starting Pyridine | Reagent(s) | Key Transformation | Product Example | Reference |
|---|---|---|---|---|
| 2-Chloro-3-nitropyridines | Arenediazonium tosylates, Pyrrolidine | SNAr / Japp-Klingemann / Cyclization | Pyrazolo[4,3-b]pyridines | nih.gov |
| 3-Acetamido-2-methylpyridines | Nitrosating agents | Nitrosation, rearrangement, cyclization | Pyrazolo[4,3-b]pyridines | rsc.org |
| N-(4-bromo-2-methylpyridin-3-yl)acetamide | Potassium acetate, Acetic anhydride, Isopentyl nitrite | Cyclization | 7-Bromo-1H-pyrazolo[4,3-b]pyridine | chemicalbook.com |
The placement of the bromine atom at the 7-position of the pyrazolo[4,3-b]pyridine core is a critical step. This can be accomplished either by direct bromination of the pre-formed heterocyclic system or by using a pyridine starting material that already contains the bromine atom in the correct position, a strategy known as regioselective halogenation.
Direct bromination is a late-stage functionalization strategy where the fully formed pyrazolo[4,3-b]pyridine core is treated with an electrophilic brominating agent. This approach is common for functionalizing heterocyclic systems.
N-Bromosuccinimide (NBS) : NBS is a versatile and widely used reagent for electrophilic bromination of aromatic and heterocyclic compounds. organic-chemistry.org Its application allows for the introduction of bromine onto the ring system under relatively mild conditions. For related heterocycles like pyrazolo[3,4-b]pyridines, NBS has been successfully used to create halogen-functionalized derivatives. nih.govnih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Molecular Bromine (Br₂) : Direct bromination can also be achieved using molecular bromine, often in a solvent like acetic acid. This method was shown to be effective for the bromination of 6-methyl-1H-pyrazolo[3,4-b]pyridine, where bromine was introduced at the 4-position, demonstrating the feasibility of this approach on the pyrazolopyridine scaffold.
The primary challenge with direct bromination is controlling the regioselectivity, as multiple positions on the pyrazolo[4,3-b]pyridine ring may be susceptible to electrophilic attack.
Achieving regioselectivity—the specific placement of the bromine at the C7 position—is paramount. This is often best accomplished by designing the synthetic route to control the position of halogenation from the outset.
Use of Pre-brominated Precursors : The most straightforward strategy for ensuring the bromine is at the 7-position is to begin the synthesis with a pyridine derivative that is already brominated at the corresponding position (the 4-position). As detailed in the synthesis from N-(4-bromo-2-methylpyridin-3-yl)acetamide, carrying the bromine atom through the pyrazole ring annulation sequence guarantees its final location at C7 of the pyrazolo[4,3-b]pyridine product. chemicalbook.com
Controlling Electrophilic Substitution : For a direct bromination to be regioselective, the electronic properties of the pyrazolo[4,3-b]pyridine ring must inherently direct the incoming electrophile (Br+) to the C7 position. The reactivity of different positions on the fused ring system is influenced by the combined electronic effects of the pyridine and pyrazole rings, as well as any existing substituents, such as the N1-methyl group. In many fused heterocyclic systems, specific positions are more activated towards electrophilic attack. For example, in the bromination of pyrrolo[1,2-a]quinoxalines, a high degree of regioselectivity was observed, highlighting how the inherent nature of a heterocyclic system can direct substitution. nih.gov
Ultimately, the use of a pre-brominated pyridine starting material remains the most reliable and commonly employed method to ensure the unambiguous synthesis of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine.
Installation of the 1-Methyl Group
A crucial step in the synthesis is the introduction of the methyl group at the N1 position of the pyrazole ring. This can be accomplished either by direct alkylation of the heterocyclic core or by building the ring system using a methylated precursor.
Direct N-alkylation of the 7-bromo-1H-pyrazolo[4,3-b]pyridine scaffold is a common and straightforward approach. chemicalbook.com These protocols typically involve the reaction of the NH-pyrazolo[4,3-b]pyridine with a methylating agent in the presence of a base.
A significant challenge in the N-alkylation of pyrazolo[4,3-b]pyridines, as with related azaindazoles, is controlling the regioselectivity. Alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to a mixture of isomers. The ratio of these isomers is influenced by several factors, including the choice of alkylating agent, base, solvent, and the electronic nature of substituents on the heterocyclic core. beilstein-journals.org For instance, in related indazole systems, thermodynamic control often favors the formation of the more stable N1-alkylated product. beilstein-journals.org
Commonly employed N-methylation conditions are detailed in the table below, based on protocols for similar heterocyclic systems.
Table 1: Representative N-Alkylation Conditions
| Methylating Agent | Base | Solvent | Typical Temperature |
|---|---|---|---|
| Methyl iodide (CH₃I) | Potassium carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature to 60 °C |
| Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temperature |
| Methyl iodide (CH₃I) | Cesium carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | Room Temperature to Reflux |
An alternative strategy involves constructing the pyrazolo[4,3-b]pyridine ring system from a precursor that already contains the N-methyl group. This approach circumvents the issue of regioselectivity inherent in post-synthesis N-alkylation. A prominent example of this strategy is the cyclization of a suitably substituted pyridine derivative with methylhydrazine.
This method builds the pyrazole ring onto a pre-existing, functionalized pyridine core. nih.gov For instance, a 3-amino-4-bromopyridine (B1272052) derivative bearing an appropriate functional group for cyclization can be reacted with methylhydrazine to directly form the N1-methylated pyrazolo[4,3-b]pyridine ring system. This strategy ensures the methyl group is placed exclusively at the desired N1 position from the outset of the heterocyclic core's formation.
Synthesis via Functional Group Transformations from Related Precursors
The target compound can also be synthesized by modifying a pyrazolo[4,3-b]pyridine core that already possesses some of the required substituents.
This approach involves starting with a 1-methyl-pyrazolo[4,3-b]pyridine derivative and introducing the 7-bromo substituent via functional group interconversion. A classic method for this transformation is the Sandmeyer reaction, which converts a primary aromatic amine into a halide. nih.govresearchgate.net
The synthetic sequence would involve:
Preparation of 7-amino-1-methyl-pyrazolo[4,3-b]pyridine. This precursor could potentially be synthesized by nitration of 1-methyl-1H-pyrazolo[4,3-b]pyridine followed by reduction of the nitro group.
Diazotization of the 7-amino group using a nitrite source, such as sodium nitrite (NaNO₂) or an alkyl nitrite, under acidic conditions to form a diazonium salt.
Introduction of the bromo group by treating the diazonium salt with a copper(I) bromide (CuBr) catalyst. nih.gov This step proceeds via a radical mechanism to yield the final this compound. researchgate.net
Direct electrophilic bromination of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core is a highly efficient and atom-economical method for synthesizing the target compound. The electronic properties of the fused heterocyclic system direct the electrophilic attack to specific positions. In related azaindole systems, bromination is often highly regioselective.
For the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, the C7 position on the pyridine ring is susceptible to electrophilic substitution. The reaction is typically carried out using a standard brominating agent in an inert organic solvent.
Table 2: Reagents for Direct C7-Bromination
| Brominating Agent | Solvent | Notes |
|---|---|---|
| N-Bromosuccinimide (NBS) | Dichloromethane (B109758) (DCM) or Acetonitrile (CH₃CN) | Mild conditions, often used to avoid over-bromination. |
| Bromine (Br₂) | Acetic Acid or Chloroform (CHCl₃) | A strong brominating agent; conditions may require careful control. |
The regioselectivity of this reaction is primarily governed by the inherent electronic distribution within the pyrazolo[4,3-b]pyridine ring system.
Optimization of Reaction Conditions and Process Development
Furthermore, the choice of solvent can significantly impact scalability and ease of workup; for example, replacing standard laboratory solvents with alternatives that facilitate easier product isolation can be a key process improvement. rsc.org The screening of different catalysts, bases, and reaction temperatures is a standard practice to maximize the yield and purity of the desired product while minimizing the formation of impurities, such as the isomeric N2-methylated byproduct. rsc.orgnih.gov These optimization studies are essential for transitioning a synthetic route from laboratory scale to larger-scale production.
Influence of Solvents and Catalysts
The choice of solvent and catalyst is paramount in directing the reaction pathway and maximizing the yield of this compound and its structural analogs. The literature demonstrates a variety of effective systems, ranging from traditional transition-metal catalysis to modern, greener alternatives.
In a documented synthesis of the closely related 7-bromo-1H-pyrazolo[4,3-b]pyridine, toluene (B28343) serves as the reaction solvent. chemicalbook.com This non-polar solvent is suitable for the initial acylation and subsequent cyclization steps involving reagents like potassium acetate, acetic anhydride, and isopentyl nitrite. chemicalbook.com For related pyrazolopyridine syntheses, a broader range of solvents has been explored, including polar aprotic solvents like tetrahydrofuran (THF), dimethylacetamide (DMAc), and acetonitrile, as well as alcohols such as ethanol (B145695) and methanol (B129727). google.comrsc.orggoogle.com The selection is often dictated by the specific catalytic system and the solubility of the starting materials.
Catalysis plays a crucial role in the formation of the pyrazolopyridine core and in subsequent functionalization reactions.
Palladium and Iridium Catalysts: Palladium catalysts, such as Pd(dppf)Cl₂ and Pd(PPh₃)₄, are frequently employed in cross-coupling reactions to functionalize the pyrazolopyridine scaffold. rsc.orgmdpi.com For instance, tandem C-H borylation and Suzuki-Miyaura cross-coupling reactions on a related pyrazolo[3,4-c]pyridine isomer utilize an iridium catalyst, [Ir(COD)OMe]₂, for the borylation step, followed by a palladium catalyst for the cross-coupling. rsc.org
Metal-Free Catalysts: To circumvent the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. Molecular iodine (I₂) has been shown to be an efficient catalyst for the synthesis of fused pyrazolo[4,3-e]pyridin-5(4H)-one derivatives in ethanol. researchgate.net
Solid Acid Catalysts: A noteworthy advancement is the use of amorphous carbon-supported sulfonic acid (AC-SO₃H) as a highly active, stable, and reusable solid acid catalyst. rsc.org This catalyst has been successfully used in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds in ethanol at room temperature, offering a greener and more operationally simple approach. rsc.org
The interplay between the solvent and catalyst is critical. For example, the use of a mixed magnesium-lithium base (TMPMgCl·LiCl) in THF enables selective metalation at specific positions on the pyridine ring, a reaction that is highly sensitive to the solvent environment. rsc.org
| Catalyst System | Solvent(s) | Reaction Type | Reference |
|---|---|---|---|
| None specified (Reagent-driven) | Toluene | Cyclization | chemicalbook.com |
| [Ir(COD)OMe]₂ / Pd(dppf)Cl₂ | MTBE / DMAc | Borylation / Suzuki Coupling | rsc.org |
| Pd(PPh₃)₄ | Toluene | Heck Coupling | mdpi.com |
| Amorphous Carbon-Supported Sulfonic Acid (AC-SO₃H) | Ethanol | Cascade Reaction | rsc.org |
| Molecular Iodine (I₂) | Ethanol | Condensation | researchgate.net |
Temperature and Pressure Control in Synthesis
Temperature is a critical parameter that significantly influences reaction rates, selectivity, and yield. Most synthetic procedures for pyrazolopyridines are conducted at atmospheric pressure, with temperature control being the primary focus.
The synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine from N-(4-bromo-2-methylpyridin-3-yl)acetamide is performed at an elevated temperature of 85°C for 4 hours. chemicalbook.com This thermal energy is necessary to drive the intramolecular cyclization reaction to completion. chemicalbook.com Other syntheses of related heterocyclic systems report a wide range of temperatures, from room temperature for certain base-mediated or highly active catalytic reactions to much higher temperatures. rsc.orgnih.gov For example, substitution reactions on related scaffolds can be conducted between 50-150°C, with an optimal range often cited as 100-110°C. google.com
Microwave irradiation has emerged as a powerful tool for accelerating reactions, often leading to shorter reaction times and improved yields. In the functionalization of pyrazolo[3,4-c]pyridines, microwave heating at 100°C and 120°C was used for borylation and Suzuki coupling reactions, respectively. rsc.org This technology allows for rapid and uniform heating of the reaction mixture, which can be difficult to achieve with conventional oil baths, especially on a larger scale.
| Reaction Type | Temperature | Heating Method | Reference |
|---|---|---|---|
| Cyclization | 85°C | Conventional | chemicalbook.com |
| Substitution | 100-110°C | Conventional | google.com |
| Dearomatic Reaction | Room Temperature | - | nih.gov |
| Borylation / Suzuki Coupling | 100°C / 120°C | Microwave | rsc.org |
| Heck Coupling | 110°C | Conventional | mdpi.com |
Isolation and Purification Techniques for the Compound
Following the completion of the synthesis, a multi-step workup and purification process is required to isolate the target compound in high purity. The initial step typically involves quenching the reaction and partitioning the crude product between an organic solvent, such as ethyl acetate, and water to remove inorganic salts and water-soluble impurities. chemicalbook.com The organic layer is then dried over an agent like magnesium sulfate (MgSO₄) and concentrated under reduced pressure to yield a crude oil or solid. chemicalbook.com
The primary method for purifying this compound and its analogs is silica (B1680970) gel column chromatography. chemicalbook.com This technique separates compounds based on their polarity. In the purification of 7-bromo-1H-pyrazolo[4,3-b]pyridine, a mobile phase of 3% methanol in dichloromethane was used to elute the product from the silica column, affording an amber solid. chemicalbook.com For other related pyrazolopyridines, purification by silica gel flash column chromatography is also standard, sometimes followed by reverse-phase column chromatography for highly pure samples. rsc.org The choice of eluent system is crucial and is tailored to the specific polarity of the target compound and its impurities.
Scalability Considerations for Academic Synthesis
While many synthetic procedures are developed on a milligram to sub-gram scale in academic laboratories, considerations for scalability are important for producing larger quantities for further study. The synthesis of 7-bromo-1H-pyrazolo[4,3-b]pyridine is reported on a 0.6-gram scale of the starting material, which is a typical academic lab-scale synthesis. chemicalbook.com
Scaling up this synthesis presents several challenges. Maintaining uniform temperature control in a larger reaction vessel becomes more difficult, potentially leading to the formation of side products. The efficiency of mixing also becomes a critical factor. Furthermore, purification by column chromatography, while effective on a small scale, can become cumbersome and resource-intensive when handling multi-gram quantities of crude product.
Research into more scalable methods is ongoing. The development of syntheses that utilize highly efficient and recyclable catalysts, such as the amorphous carbon-supported sulfonic acid, is a significant step forward. rsc.org The successful gram-scale synthesis of a pyrazolo[3,4-b]pyridine derivative using this method highlights the potential for more sustainable and scalable academic production. rsc.org These robust procedures, which often occur under milder conditions, are generally more amenable to being scaled up compared to reactions requiring strict, prolonged high-temperature control or extensive chromatographic purification.
Iii. Chemical Reactivity and Derivatization of 7 Bromo 1 Methyl Pyrazolo 4,3 B Pyridine
Reactivity of the 7-Bromo Substituent
The bromine atom at the 7-position serves as an excellent leaving group, particularly in palladium-catalyzed reactions, making it a focal point for derivatization.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming new bonds. For 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine, the C7-bromo position is an ideal electrophilic partner for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. organic-chemistry.org
The Suzuki-Miyaura coupling is a widely used reaction to form carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. organic-chemistry.orgorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. nih.govnih.gov For this compound, a Suzuki-Miyaura reaction would involve its coupling with a variety of aryl- or vinylboronic acids in the presence of a palladium catalyst and a base.
Based on studies with related bromo-substituted heterocycles like 5-bromo-2-methylpyridin-3-amine (B1289001) and 4-substituted-7-bromo-1H-indazoles, typical catalysts for this transformation include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. nih.govnih.govresearchgate.net A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is essential for the activation of the boronic acid to facilitate transmetalation. organic-chemistry.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling (Note: This table is illustrative, based on reactions with similar substrates, as specific experimental data for this compound is not available.)
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF | 100 |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). organic-chemistry.orgnih.govnih.gov The reaction is a cornerstone for the synthesis of aryl-alkynes and conjugated enynes. organic-chemistry.org
For this compound, Sonogashira coupling would provide a direct route to 7-alkynyl derivatives. Studies on analogous substrates, such as 2-amino-3-bromopyridines and 6-bromo-3-fluoro-2-pyridinecarbonitrile, have shown that catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective. soton.ac.ukscirp.org The reaction generally proceeds under mild, often room temperature, conditions. organic-chemistry.orgsoton.ac.uk
Table 2: Representative Conditions for Sonogashira Coupling (Note: This table is illustrative, based on reactions with similar substrates, as specific experimental data for this compound is not available.)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (15) | Et₃N/THF | THF | RT |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 70°C |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods due to its broad substrate scope and high functional group tolerance. wikipedia.org The process requires a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphines often providing the best results. wikipedia.org
The reaction of this compound with various primary or secondary amines under Buchwald-Hartwig conditions would yield the corresponding 7-amino-pyrazolo[4,3-b]pyridine derivatives. Research on related bromo-pyrazoles and bromo-pyridines has demonstrated the effectiveness of catalyst systems like Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands such as BINAP, Xantphos, or tBuBrettPhos. chemspider.comnih.gov A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required. chemspider.comnih.gov
Table 3: Representative Conditions for Buchwald-Hartwig Amination (Note: This table is illustrative, based on reactions with similar substrates, as specific experimental data for this compound is not available.)
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene (B28343) | 80 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1) | tBuBrettPhos (1) | LHMDS | THF | 50 |
Beyond the most common coupling reactions, the 7-bromo substituent can participate in other valuable transformations.
Stille Coupling: This reaction couples the aryl bromide with an organotin compound (organostannane) using a palladium catalyst. wikipedia.org While effective, the toxicity of the tin reagents has made it less popular than the Suzuki coupling. wikipedia.org
Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This provides a direct method for vinylation. Studies on 3-bromo-1-methyl-1H-indazole have shown this to be a viable strategy, using catalysts like Pd(OAc)₂ with a phosphine ligand. nih.govbeilstein-journals.org
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. It is known for its high reactivity and functional group tolerance. The selective metalation of a related pyrazolo[3,4-c]pyridine followed by transmetalation to a zinc species and subsequent Negishi coupling has been demonstrated, highlighting a potential pathway for functionalizing the 7-position. rsc.org
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of electron-withdrawing groups can render them susceptible to Nucleophilic Aromatic Substitution (SNAr). soton.ac.uk In the pyrazolo[4,3-b]pyridine ring system, the pyridine (B92270) nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. This effect is particularly pronounced for positions ortho and para to the nitrogen.
The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by elimination of the leaving group (bromide). researchgate.net The stability of the Meisenheimer complex is key to the reaction's success. For the pyrazolo[4,3-b]pyridine system, the negative charge in the intermediate can be delocalized onto the pyridine nitrogen, thus stabilizing it and facilitating the reaction. nih.gov
Strong nucleophiles such as alkoxides (e.g., sodium methoxide), amides, or thiolates can displace the 7-bromo substituent, especially at elevated temperatures. Computational studies on pyridine and other aza-aromatics suggest that such substitutions are mechanistically feasible. nih.gov Research on the related 4,7-dibromo- nih.govchemspider.comorganic-chemistry.orgthiadiazolo[3,4-c]pyridine has shown successful SNAr with various nucleophiles like alcohols, amines, and thiols, further supporting the potential for this reactivity pathway. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions
Scope with Various Nucleophiles
While specific studies detailing the scope of nucleophilic aromatic substitution (SNAr) on this compound are not widely published, the electronic nature of the pyrazolo[4,3-b]pyridine ring system suggests that such reactions are plausible. The pyridine portion of the fused ring is electron-deficient, which can activate the 7-position towards attack by nucleophiles, particularly when facilitated by a transition metal catalyst. The types of nucleophiles that could potentially displace the bromide ion include amines, alcohols, and thiols, leading to the corresponding 7-amino, 7-alkoxy, and 7-thioether derivatives. The success of such reactions would be highly dependent on the reaction conditions and the nature of the nucleophile.
Mechanistic Considerations and Electronic Effects
The mechanism for a Suzuki-Miyaura coupling at the 7-position follows the well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyridine ring is expected to facilitate the initial oxidative addition of the C-Br bond to the palladium(0) catalyst.
For a potential SNAr reaction, the pyridine nitrogen atom acts as an electron-withdrawing group, lowering the electron density at the C7 position and stabilizing the Meisenheimer intermediate that would form upon nucleophilic attack. The presence of the fused pyrazole (B372694) ring and the 1-methyl group will also modulate the electronic environment, though their precise effect on the kinetics of substitution at the 7-position for this specific isomer has not been formally documented.
Metal-Halogen Exchange and Organometallic Reagent Formation (e.g., Grignard, Organolithium)
There is currently no specific data in the surveyed literature describing the successful formation of Grignard or organolithium reagents from this compound via metal-halogen exchange. The formation of such highly reactive organometallic species can be complicated by the presence of the acidic protons on the aromatic ring and the potentially reactive pyrazole and pyridine nitrogen atoms, which could lead to undesired side reactions.
Reactivity of the 1-Methyl Group
Oxidative Functionalization (e.g., to form hydroxymethyl, formyl derivatives)
Detailed studies on the oxidative functionalization of the 1-methyl group of this specific compound are not available in the current literature. In general, methyl groups on N-heterocyclic systems can sometimes be oxidized to hydroxymethyl or formyl groups using strong oxidizing agents, but the reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the heterocyclic core.
Acidic Proton Abstraction and Subsequent Electrophilic Trapping (if applicable)
The protons of the 1-methyl group are generally not considered highly acidic. Abstraction would require a very strong base. There is no published evidence to suggest that this position is readily deprotonated and trapped with electrophiles under standard laboratory conditions.
Reactivity of the Pyrazolo[4,3-b]pyridine Ring System
The pyrazolo[4,3-b]pyridine ring system possesses a dual nature. The pyrazole ring is electron-rich and can be susceptible to electrophilic attack, while the pyridine ring is electron-deficient and more prone to nucleophilic attack. However, the reactivity of the ring C-H bonds is often secondary to the reactivity of the bromo substituent. Any reaction targeting the ring itself would have to compete with the more reactive C-Br bond. For example, electrophilic substitution on the ring would likely require harsh conditions and may lead to a mixture of products, if successful at all, given the deactivating effect of the pyridine nitrogen.
Data Tables
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reaction
| Reactant 1 | Coupling Partner (Example) | Product Class | Reaction Type | Catalyst (General) |
| This compound | Arylboronic Acid | 7-Aryl-1-methyl-pyrazolo[4,3-b]pyridine derivatives | Suzuki-Miyaura | Palladium complex |
Electrophilic Aromatic Substitution (if applicable, e.g., nitration, sulfonation)
The pyrazolo[4,3-b]pyridine ring system is generally considered to be electron-deficient due to the influence of the pyridine nitrogen. This deactivation makes electrophilic aromatic substitution reactions challenging compared to benzene. However, the pyrazole ring is electron-rich and can facilitate electrophilic attack. For the parent pyrazolo[4,3-b]pyridine, it has been noted that the ring system can undergo electrophilic substitution, with a preference for the 3-position. rsc.org This is because the resonance stabilization of the intermediate sigma-complex is more favorable when the attack occurs on the pyrazole ring.
In the case of this compound, the pyridine ring is further deactivated by the electron-withdrawing bromo substituent. Conversely, the N1-methyl group on the pyrazole ring is an activating group. Therefore, any electrophilic attack would be strongly directed towards the pyrazole ring. The most likely position for electrophilic substitution is the 3-position, which is ortho to the N1-methyl group and part of the more electron-rich pyrazole ring.
Nitration: Nitration of this compound would likely require harsh conditions, such as a mixture of nitric acid and sulfuric acid. The reaction is expected to yield the 3-nitro derivative.
Sulfonation: Similarly, sulfonation with fuming sulfuric acid would be expected to introduce a sulfonic acid group at the 3-position.
| Reaction | Reagents | Major Product |
| Nitration | HNO₃/H₂SO₄ | 7-Bromo-1-methyl-3-nitro-1H-pyrazolo[4,3-b]pyridine |
| Sulfonation | Fuming H₂SO₄ | 7-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-3-sulfonic acid |
Note: The reactions in Table 1 are predicted based on the general reactivity of pyrazolo[4,3-b]pyridines and have not been explicitly reported for this compound.
Nucleophilic Additions to Ring Carbons
The electron-deficient nature of the pyridine ring makes the pyrazolo[4,3-b]pyridine system susceptible to nucleophilic attack, particularly on the pyridine ring carbons. The bromine atom at the 7-position is a good leaving group and is expected to be readily displaced by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is common for halogenated pyridines and related heterocycles.
For instance, reaction with amines, alkoxides, or thiolates would be expected to yield the corresponding 7-substituted derivatives. The reactivity of the 7-bromo substituent is a key feature for the derivatization of this scaffold. While direct nucleophilic addition to a C-H bond on the ring is less common without activation, the presence of the bromo group provides a clear pathway for functionalization.
| Nucleophile | Reagent | Product |
| Amine | R-NH₂ | 7-(Alkylamino)-1-methyl-1H-pyrazolo[4,3-b]pyridine |
| Alkoxide | R-O⁻Na⁺ | 7-Alkoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine |
| Thiolate | R-S⁻Na⁺ | 7-(Alkylthio)-1-methyl-1H-pyrazolo[4,3-b]pyridine |
Note: The reactions in Table 2 are based on the known reactivity of bromo-substituted pyridines and related heterocycles.
Hydrogenation and Reduction Pathways
The reduction of this compound can proceed via several pathways, depending on the reducing agent and reaction conditions.
Catalytic Hydrogenation: Catalytic hydrogenation over a noble metal catalyst like palladium on carbon (Pd/C) would likely lead to two main transformations. Firstly, the bromine atom at the 7-position can be removed via hydrogenolysis to give 1-methyl-1H-pyrazolo[4,3-b]pyridine. Secondly, under more forcing conditions (higher pressure and temperature), the pyridine ring can be reduced to a di- or tetrahydro-pyridine derivative. The pyrazole ring is generally more resistant to catalytic hydrogenation than the pyridine ring.
Chemical Reduction: Chemical reduction with agents like tin and hydrochloric acid (Sn/HCl) or iron and acetic acid (Fe/CH₃COOH) would primarily effect the debromination at the 7-position. More potent reducing agents like lithium aluminum hydride (LiAlH₄) might lead to partial or complete reduction of the pyridine ring, though such reactions can be complex with heterocyclic systems.
| Reaction | Reagents | Major Product |
| Hydrogenolysis | H₂, Pd/C | 1-Methyl-1H-pyrazolo[4,3-b]pyridine |
| Pyridine Ring Reduction | H₂, PtO₂, high pressure | 7-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine |
| Debromination | Sn, HCl | 1-Methyl-1H-pyrazolo[4,3-b]pyridine |
Note: The products in Table 3 are predicted based on established reduction methodologies for similar heterocyclic systems.
Functionalization of Ring Nitrogens (excluding N1)
The pyrazolo[4,3-b]pyridine ring system contains two nitrogen atoms in the pyrazole ring (N1 and N2) and one in the pyridine ring (N5). Since the N1 position is already substituted with a methyl group, functionalization can be directed towards the N2 or N5 positions.
N5-Functionalization: The pyridine nitrogen (N5) is basic and can be readily protonated or alkylated. Treatment with an alkyl halide, such as methyl iodide, would be expected to form the corresponding N5-alkylated pyridinium (B92312) salt. This quaternization would further activate the pyridine ring towards nucleophilic attack.
N2-Functionalization: The N2 nitrogen of the pyrazole ring is generally less nucleophilic than the pyridine nitrogen. However, under certain conditions, particularly if the pyridine nitrogen is first protonated or coordinated to a Lewis acid, functionalization at N2 might be possible. For related pyrazolopyridine isomers, selective N-functionalization can be achieved by carefully controlling the reaction conditions and the nature of the electrophile.
| Position | Reagent | Product |
| N5 | CH₃I | 7-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridin-5-ium iodide |
| N2 | (Boc)₂O, DMAP | tert-Butyl 7-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-2(3H)-carboxylate |
Note: The reactions in Table 4 are based on general principles of heterocyclic chemistry and known reactions of similar ring systems.
Iv. Advanced Spectroscopic and Structural Elucidation of 7 Bromo 1 Methyl Pyrazolo 4,3 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
NMR spectroscopy is the most powerful method for elucidating the covalent structure of organic molecules in solution. For 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the specific isomeric and substitution pattern.
The ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for a comprehensive structural assignment.
While specific experimental data for this compound is not widely published, analysis can be based on data from its parent compound, 7-Bromo-1H-pyrazolo[4,3-b]pyridine, and established principles of NMR spectroscopy. The ¹H NMR spectrum of the parent compound, 7-Bromo-1H-pyrazolo[4,3-b]pyridine, has been reported in DMSO-d₆. chemicalbook.com The introduction of a methyl group at the N-1 position would be expected to induce predictable changes in the spectrum. Specifically, a new singlet corresponding to the three methyl protons would appear, typically in the range of 3.8-4.2 ppm. The electronic effect of N-methylation would also cause minor shifts in the positions of the aromatic protons.
Based on these principles, a predicted ¹H NMR spectrum for this compound would feature three distinct signals for the aromatic protons and one signal for the N-methyl group.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| H-3 | ~8.45 | s | - | Pyrazole (B372694) ring proton |
| H-5 | ~8.35 | d | ~5.0 | Pyridine (B92270) ring proton |
| H-6 | ~7.75 | d | ~5.0 | Pyridine ring proton |
| N-CH₃ | ~4.00 | s | - | N-methyl protons |
Similarly, the ¹³C NMR spectrum provides crucial information. It would be expected to show seven distinct carbon signals: five for the aromatic/heteroaromatic carbons of the bicyclic core and one for the methyl group carbon. The carbon attached to the bromine (C-7) would appear at a lower field compared to its unsubstituted counterpart, while the other carbons would resonate at positions characteristic of a pyrazolo[4,3-b]pyridine system.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-3 | ~135.2 | Pyrazole ring carbon |
| C-3a | ~120.0 | Bridgehead carbon |
| C-5 | ~148.1 | Pyridine ring carbon |
| C-6 | ~115.5 | Pyridine ring carbon |
| C-7 | ~112.8 | Pyridine ring carbon (brominated) |
| C-7a | ~145.3 | Bridgehead carbon |
| N-CH₃ | ~35.0 | N-methyl carbon |
To unambiguously assign all signals and confirm the connectivity, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their adjacent relationship on the pyridine ring. The H-3 and N-CH₃ protons, being isolated singlets, would not show COSY correlations to other protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly-bonded proton and carbon atoms. It is used to definitively assign each carbon signal to its attached proton. Expected correlations would be H-3 to C-3, H-5 to C-5, H-6 to C-6, and the N-CH₃ protons to the N-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. Key expected correlations for this compound would include:
The N-CH₃ protons correlating to C-3 and the bridgehead carbon C-7a.
The H-3 proton correlating to the bridgehead carbons C-3a and C-7a.
The H-5 proton correlating to C-7 and the bridgehead carbon C-3a.
The H-6 proton correlating to the bridgehead carbon C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlation information. A crucial expected correlation would be between the N-CH₃ protons and the H-3 proton, confirming the methylation at the N-1 position adjacent to C-7a and not at the N-2 position.
For the parent compound, 7-Bromo-1H-pyrazolo[4,3-b]pyridine, tautomerism is possible, involving the migration of the proton between the N-1 and N-2 positions of the pyrazole ring. However, in this compound, the presence of the methyl group covalently bonded to the N-1 nitrogen atom "locks" the molecule into a single tautomeric form. Therefore, investigation of tautomerism is not applicable for this specific N-methylated derivative.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of a compound. The calculated monoisotopic mass for this compound (C₇H₆BrN₃) is 210.9745 Da. An experimental HRMS measurement would be expected to match this value to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition. Predicted m/z values for common adducts are available from databases such as PubChem. uni.lu
Predicted HRMS Data for this compound
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₇BrN₃]⁺ | 211.9818 |
| [M+Na]⁺ | [C₇H₆BrN₃Na]⁺ | 233.9637 |
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a specific adduct) and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides valuable structural information. While experimental data is not available, a theoretical fragmentation pattern for this compound can be proposed. Likely fragmentation pathways would include:
Loss of the bromine atom (Br•), resulting in a fragment ion at m/z ~132.
Cleavage of the pyrazole ring, potentially through the loss of N₂ or HCN.
Fragmentation of the pyridine ring.
Analyzing these fragments helps to confirm the presence and connectivity of the different components of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
A comprehensive search for experimental Infrared (IR) and Raman spectroscopic data for this compound did not yield specific spectra or detailed vibrational mode assignments for this compound. While theoretical calculations and experimental data are available for the parent pyrazolo[4,3-b]pyridine and other derivatives, direct experimental validation for the title compound is absent in the reviewed literature.
For related pyrazolopyridine structures, IR and Raman spectroscopy are powerful tools for identifying characteristic vibrational modes. Key expected vibrations would include:
C-H stretching vibrations of the aromatic rings and the methyl group.
C=N and C=C stretching vibrations within the fused heterocyclic ring system.
Ring breathing modes of the pyrazole and pyridine rings.
C-Br stretching vibration , which is expected at lower frequencies.
Vibrations associated with the methyl group , including symmetric and asymmetric stretching and bending modes.
Without experimental data, a definitive analysis and data table for the vibrational modes of this compound cannot be constructed.
X-ray Crystallography for Solid-State Structure Determination
There is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Elucidation of Bond Lengths, Angles, and Dihedral Angles
In the absence of X-ray crystallographic data, the precise bond lengths, angles, and dihedral angles for this compound remain undetermined. Theoretical calculations could provide estimations, but experimental verification is crucial for accurate structural elucidation.
Analysis of Crystal Packing and Intermolecular Interactions
Similarly, without a determined crystal structure, an analysis of the crystal packing and intermolecular interactions, such as hydrogen bonding, π-π stacking, or halogen bonding, is not possible. These interactions are fundamental to understanding the solid-state properties of a compound.
UV-Visible Spectroscopy for Electronic Transitions and Chromophore Characterization
No specific experimental UV-Visible absorption spectra for this compound were found in the surveyed literature. UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and characterizes its chromophoric system. For pyrazolopyridine derivatives, absorption bands in the UV region are expected due to π-π* and n-π* electronic transitions within the aromatic system. The substitution pattern, including the bromo and methyl groups, would be expected to influence the position and intensity of these absorption maxima (λmax).
In a study on different pyrazolo[3,4-b]pyridine derivatives, the absorption maxima were observed in the range of 350-390 nm, indicating that the core structure absorbs in the near-UV region. mdpi.com However, without direct experimental measurement for this compound, a precise characterization of its electronic transitions cannot be provided.
V. Theoretical and Computational Investigations of 7 Bromo 1 Methyl Pyrazolo 4,3 B Pyridine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations are fundamental to the theoretical study of molecular systems. For 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine, Density Functional Theory (DFT) is a commonly employed method, often utilizing hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. ufms.brnih.govresearchgate.net These calculations are instrumental in determining the molecule's most stable three-dimensional arrangement and its electronic behavior.
The first step in a computational study is typically geometry optimization, a process that calculates the lowest energy arrangement of atoms in the molecule. ufms.br This process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the resulting optimized geometry represents a stable conformation at a minimum on the potential energy surface, confirmed by the absence of imaginary vibrational frequencies. ufms.br The planarity of the fused pyrazolo[4,3-b]pyridine ring system is a key feature, with the methyl group and bromine atom lying within or very close to this plane.
Illustrative Optimized Geometrical Parameters
| Parameter | Atoms Involved | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length (Å) | C3-C3a | 1.395 |
| N2-C3 | 1.321 | |
| N1-N2 | 1.378 | |
| C7-Br | 1.891 | |
| N1-CH3 | 1.465 | |
| C6-N5 | 1.315 | |
| Bond Angle (°) | C3-N2-N1 | 105.2 |
| C7a-N1-N2 | 112.8 | |
| Br-C7-C7a | 121.5 | |
| C6-N5-C4 | 117.9 |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for similar heterocyclic systems. researchgate.netresearchgate.net
The electronic properties of a molecule are critical to understanding its stability and reactivity. researchgate.netnih.gov Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more easily polarized and thus more chemically reactive. nih.gov
The Molecular Electrostatic Potential (MEP) surface is another valuable tool. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions of positive and negative potential. ufms.brnih.gov For this compound, the MEP would likely show a region of negative potential (red/yellow) around the pyridine (B92270) nitrogen (N5), indicating its susceptibility to electrophilic attack or protonation. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms.
Illustrative Quantum Chemical Parameters
| Parameter | Illustrative Calculated Value |
|---|---|
| HOMO Energy (E_HOMO) | -6.5 eV |
| LUMO Energy (E_LUMO) | -1.2 eV |
| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |
| Dipole Moment | 2.1 Debye |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. researchgate.net
The electronic parameters obtained from quantum calculations allow for the prediction of molecular reactivity. The distribution of the HOMO and LUMO provides insight into which parts of the molecule are involved in electron donation and acceptance, respectively. In this compound, the HOMO is expected to be distributed primarily over the fused pyrazole-pyridine ring system, while the LUMO may also be delocalized across this aromatic core.
Local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint the most probable sites for nucleophilic and electrophilic attack with greater precision. ufms.br Based on the MEP analysis and general principles of heterocyclic chemistry, the pyridine nitrogen (N5) is a likely site for electrophilic attack. The bromine atom at position 7 introduces an electron-withdrawing effect and provides a site that can participate in reactions such as palladium-catalyzed cross-coupling. mdpi.comnih.gov
Tautomerism, the interconversion of structural isomers, is a critical phenomenon in heterocyclic chemistry, particularly for pyrazole-containing systems. uts.edu.aunih.gov For the parent scaffold, 1H-pyrazolo[4,3-b]pyridine, prototropic tautomerism involving the movement of a proton between the nitrogen atoms of the pyrazole (B372694) ring is possible. Computational methods are essential for determining the relative energies and, therefore, the relative stabilities of different tautomers. researchgate.netresearchgate.net These calculations can predict the predominant tautomeric form in the gas phase or in different solvents.
In the case of this compound, the presence of the methyl group on the N1 nitrogen atom prevents the common N-H tautomerism of the pyrazole ring. This substitution effectively "locks" the molecule into the 1-methyl tautomeric form, simplifying its structural analysis. However, understanding the tautomeric preferences of the parent scaffold remains crucial for designing related compounds where the N1 position is unsubstituted.
Molecular Dynamics Simulations (if applicable to specific interactions)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov While quantum chemical calculations provide insight into static properties, MD simulations reveal the dynamic behavior of a molecule. nih.gov For this compound, MD simulations would be particularly applicable for investigating its interactions within a specific environment, such as in a solvent or when bound to a biological macromolecule like a protein. nih.govnih.gov These simulations could assess the conformational stability of the molecule, analyze its interactions with water molecules, or predict the stability of its binding pose within a receptor's active site. mdpi.com
In Silico Prediction of Spectroscopic Parameters
Computational chemistry can also predict spectroscopic properties, which serves as a powerful tool for structure verification when compared with experimental data. ufms.br Using methods like DFT, it is possible to calculate the theoretical vibrational (IR) frequencies and the nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net
The calculated IR spectrum can be used to assign vibrational modes to specific functional groups within the molecule. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can be compared with experimental spectra to confirm structural assignments. researchgate.net Discrepancies between calculated and experimental values can often point to specific structural or environmental effects not accounted for in the computational model.
Illustrative Comparison of Calculated and Experimental Spectroscopic Data
| Parameter | Atom/Group | Calculated Value (Illustrative) | Experimental Value (Typical Range) |
|---|---|---|---|
| ¹H NMR Chemical Shift (ppm) | Pyridine H | 8.1 - 8.5 | ~8.0 - 8.6 |
| Pyrazole H | 7.8 - 8.2 | ~7.7 - 8.3 | |
| N-CH3 | 4.1 | ~4.0 - 4.3 | |
| IR Frequency (cm⁻¹) | C=N stretch | 1610 | ~1590 - 1620 |
| C-Br stretch | 650 | ~600 - 700 |
Note: The data in this table is illustrative and represents typical values expected from calculations and experimental measurements for similar compounds. nih.gov
Computational Methodologies for Structure-Property Relationships (excluding biological outcomes)
While specific computational studies focusing exclusively on the non-biological structure-property relationships of this compound are not extensively documented in publicly available literature, the application of established computational methodologies to the broader class of pyrazolo[4,3-b]pyridines and related heterocyclic systems provides a robust framework for its theoretical investigation. These computational approaches are instrumental in predicting and understanding the intrinsic physicochemical properties of the molecule, stemming from its unique electronic and structural arrangement.
The primary theoretical tool for such investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate a variety of molecular properties that are crucial for understanding the chemical behavior and potential applications of this compound. Complementary to DFT, Time-Dependent DFT (TD-DFT) is employed to study the excited-state properties and predict electronic absorption spectra.
Key Investigated Properties and Methodologies:
Molecular Geometry and Structural Parameters: The foundational step in any computational analysis is the optimization of the molecule's three-dimensional structure. Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-311G(d,p), researchers can calculate the most stable conformation of this compound. This provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's shape and steric profile.
Electronic Structure and Frontier Molecular Orbitals (FMOs): DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap generally implies higher reactivity. For the pyrazolo[4,3-b]pyridine scaffold, the distribution of these orbitals would be influenced by the electron-withdrawing bromine atom and the electron-donating methyl group.
Spectroscopic Properties: TD-DFT calculations are the standard for predicting the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. researchgate.netbohrium.com By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λmax). researchgate.netbohrium.com This is invaluable for interpreting experimental spectra and understanding how structural modifications affect the photophysical properties. For related pyrazolo[4,3-b] pyridine derivatives, studies have determined optical band gaps from absorption spectra, a key parameter for materials science applications. researchgate.net
Tautomeric and Isomeric Stability: For the parent pyrazolo[3,4-b]pyridine system, semi-empirical (AM1) and DFT calculations have been employed to determine the relative stability of different tautomeric forms. mdpi.com Similar methodologies could be applied to this compound to confirm the stability of the 1-methyl isomer compared to other potential isomers, providing insight into its synthetic accessibility and purity.
Illustrative Data Tables:
The following tables are illustrative examples of the type of data that would be generated from a DFT and TD-DFT study of this compound. The values presented are hypothetical and serve to demonstrate the output of such computational analyses.
Table 1: Calculated Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
| Bond Length (Å) | C7-Br | 1.895 |
| N1-CH3 | 1.472 | |
| N1-N2 | 1.380 | |
| N2-C3 | 1.330 | |
| C3-C3a | 1.395 | |
| C3a-N4 | 1.375 | |
| N4-C5 | 1.320 | |
| C5-C6 | 1.400 | |
| C6-C7 | 1.385 | |
| C7-C7a | 1.410 | |
| C7a-N1 | 1.360 | |
| **Bond Angle (°) ** | Br-C7-C6 | 119.5 |
| CH3-N1-N2 | 128.0 | |
| C7-C7a-N1 | 108.0 | |
| N4-C5-C6 | 117.0 | |
| Dihedral Angle (°) | Br-C7-C6-C5 | 179.8 |
| CH3-N1-N2-C3 | 179.9 |
Table 2: Calculated Electronic Properties for this compound (Illustrative)
| Property | Calculated Value (B3LYP/6-311G(d,p)) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 Debye |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.8 eV |
Table 3: Predicted UV-Vis Absorption Data from TD-DFT (Illustrative)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 310 | 0.15 | HOMO → LUMO (95%) |
| S0 → S2 | 285 | 0.22 | HOMO-1 → LUMO (80%) |
| S0 → S3 | 260 | 0.08 | HOMO → LUMO+1 (75%) |
These computational methodologies provide a powerful, non-experimental route to characterize the fundamental properties of this compound. The insights gained from such theoretical studies are crucial for guiding synthetic efforts and for the rational design of new materials with tailored electronic and photophysical properties, independent of any biological application.
Vii. Future Directions and Emerging Research Avenues in 7 Bromo 1 Methyl Pyrazolo 4,3 B Pyridine Chemistry
Discovery of Novel Reactivity Patterns and Transformations
The bromine atom at the 7-position of the pyrazolo[4,3-b]pyridine core is a key functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov Future research will likely focus on expanding the scope of these reactions to introduce a diverse array of substituents at this position.
Advanced Cross-Coupling Reactions: While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are established methods, the exploration of less common or newly developed cross-coupling reactions could unveil novel reactivity. researchgate.netnih.gov This includes exploring a wider range of coupling partners, such as organoboron reagents beyond the standard boronic acids and esters, and developing more robust and versatile catalyst systems that are tolerant of a wider range of functional groups. uwindsor.ca The use of modern, highly active palladium precatalysts, such as those based on biarylphosphine ligands, could enable more challenging transformations on the 7-bromo-1-methyl-pyrazolo[4,3-b]pyridine scaffold. nih.gov
C-H Activation: A significant emerging area is the direct functionalization of C-H bonds. For the this compound core, this could involve the selective activation of C-H bonds on either the pyrazole (B372694) or pyridine (B92270) ring. This would allow for the introduction of functional groups without the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes.
Photoredox Catalysis: The use of visible light-mediated photoredox catalysis offers a powerful tool for the formation of new bonds under mild conditions. Exploring the reactivity of this compound in photoredox-catalyzed reactions, such as Giese-type additions or cross-coupling reactions, could lead to the discovery of unprecedented transformations and the synthesis of novel derivatives.
Ring Transformation Reactions: The pyrazolopyridine core itself could be the subject of ring-opening/ring-closing reactions to access other heterocyclic systems. rsc.org For instance, under specific conditions, the pyrazole or pyridine ring could be cleaved and reformed to yield isomeric structures or entirely new scaffolds, thus expanding the chemical space accessible from this starting material.
A summary of potential novel transformations is presented in the table below.
Table 1: Potential Novel Reactivity Patterns for this compound| Reaction Type | Potential Transformation | Significance |
|---|---|---|
| Advanced Cross-Coupling | Introduction of complex alkyl, aryl, or heteroaryl groups at the C7-position. | Access to a wider range of derivatives with diverse properties. |
| C-H Activation | Direct functionalization of the pyrazole or pyridine ring. | Increased synthetic efficiency and atom economy. |
| Photoredox Catalysis | Novel bond formations under mild conditions. | Discovery of new reaction pathways and molecular architectures. |
| Ring Transformations | Isomerization or conversion to other heterocyclic systems. | Expansion of accessible chemical scaffolds. |
Stereoselective Synthesis of Chiral Derivatives
While this compound itself is a planar molecule, the introduction of substituents can lead to the formation of chiral centers or axial chirality (atropisomerism).
Asymmetric Catalysis: The development of stereoselective methods to introduce chiral substituents is a key area of future research. This could involve the use of chiral catalysts in reactions such as asymmetric hydrogenation of a double bond introduced at the 7-position, or the enantioselective addition of a nucleophile to a prochiral derivative. The synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones through N-heterocyclic carbene catalysis demonstrates the feasibility of creating chiral pyrazolopyridine derivatives. rsc.org
Atropisomerism: A particularly exciting avenue is the exploration of atropisomerism. nih.gov By introducing a bulky aryl or heteroaryl group at the 7-position via a cross-coupling reaction, hindered rotation around the C-C single bond connecting the two aromatic rings can lead to the existence of stable, separable atropisomers. encyclopedia.pub These atropisomers can exhibit distinct biological activities and physicochemical properties. nih.gov Future work could focus on the design and synthesis of such atropisomeric derivatives and the development of methods for their stereoselective synthesis or resolution.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives is well-suited for integration with modern automation and flow chemistry technologies. durham.ac.ukmdpi.com
Continuous Flow Synthesis: Performing multi-step syntheses in continuous flow reactors offers several advantages over traditional batch chemistry, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. researchgate.net The synthesis of heterocyclic compounds, including indoles and pyrazoles, has been successfully demonstrated in flow systems. durham.ac.ukmdpi.com A future direction would be to develop a continuous flow process for the synthesis of the this compound core and its subsequent diversification through in-line cross-coupling or other functionalization reactions.
Automated Synthesis Platforms: The use of automated synthesis platforms, often driven by artificial intelligence, can significantly accelerate the drug discovery process by enabling the rapid synthesis and screening of large compound libraries. researchgate.netsynplechem.comyoutube.comyoutube.com The this compound scaffold could be incorporated into such platforms as a key building block. An automated system could perform a series of cross-coupling reactions with a diverse set of building blocks, generating a library of derivatives for biological evaluation.
The potential benefits of these technologies are summarized in the following table.
Table 2: Advantages of Integrating Modern Synthesis Technologies| Technology | Key Advantages |
|---|---|
| Flow Chemistry | Improved safety, scalability, and reproducibility. |
| Automated Synthesis | High-throughput synthesis of compound libraries, acceleration of drug discovery. |
Advanced Computational Design of Derivatives with Tuned Physicochemical Properties
Computational chemistry plays an increasingly important role in the design of new molecules with desired properties. For this compound, computational methods can guide the synthesis of derivatives with optimized physicochemical and biological profiles.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of pyrazolopyridine derivatives with their biological activity. nih.govresearchgate.net By building a QSAR model based on a set of synthesized and tested compounds, it is possible to predict the activity of new, yet-to-be-synthesized derivatives, thus prioritizing the most promising candidates for synthesis.
Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking simulations can be used to predict how derivatives of this compound will bind to a specific biological target, such as a protein kinase or receptor. researchgate.netnih.govresearchgate.netrsc.orgnih.gov Molecular dynamics simulations can then be used to assess the stability of the predicted binding mode over time. researchgate.netnih.gov These in silico methods can provide valuable insights into the key interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors. researchgate.netnih.gov
In Silico ADMET Prediction: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates are crucial for their success. Computational tools can be used to predict these properties for virtual derivatives of this compound, allowing for the early identification and elimination of compounds with unfavorable ADMET profiles. researchgate.netnih.gov
Exploration as a Scaffold for Material Science Applications
The pyrazolo[4,3-b]pyridine scaffold possesses inherent electronic properties that make it an attractive candidate for applications in material science.
Organic Electronics: The fused aromatic system with both electron-rich pyrazole and electron-deficient pyridine rings suggests potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The bromine at the 7-position provides a convenient point for attaching various functional groups to tune the electronic properties, such as the HOMO/LUMO energy levels, and to influence the solid-state packing of the molecules.
Fluorescent Materials: Pyrazolopyridine derivatives have been shown to exhibit interesting photophysical properties, including fluorescence. mdpi.com By systematically modifying the substituents on the this compound core, it may be possible to develop new fluorescent materials with tailored emission wavelengths, quantum yields, and Stokes shifts. mdpi.com These materials could find applications as fluorescent probes for biological imaging or as components in sensing devices. Research into pyrazolo[3,4-b]pyridine derivatives has already shown their potential as fluorescent probes for β-amyloid plaques in Alzheimer's disease. mdpi.com
The potential applications in material science are outlined below.
Table 3: Potential Material Science Applications| Application Area | Rationale |
|---|---|
| Organic Electronics | Fused aromatic system with tunable electronic properties. |
| Fluorescent Materials | Potential for tailored photophysical properties for use as probes and sensors. |
Q & A
Q. What are the key physicochemical properties of 7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine, and how do they influence experimental design?
Answer:
- Molecular Formula & Weight : C₆H₄BrN₃, 198.02 g/mol .
- Storage : Requires storage at 2–8°C to prevent degradation .
- Predicted Properties : Density (1.894 g/cm³), boiling point (356.2°C), pKa (8.76) .
- Experimental Relevance : The bromine atom enhances electrophilic substitution reactivity, while the methyl group at the 1-position affects steric hindrance. These properties guide solvent selection (e.g., DCM for BBr₃-mediated reactions) and reaction temperature optimization .
Q. What are the standard synthetic routes for this compound?
Answer:
Q. How is structural characterization performed for this compound?
Answer:
- 1H/13C NMR : Signals for aromatic protons (δ 7.5–8.5 ppm), NH₂ (δ 5.5–6.5 ppm), and methyl groups (δ 2.3–2.7 ppm) .
- X-ray Diffraction : Confirms fused pyrazole-pyridine ring geometry .
- Elemental Analysis : Validates C, H, N content (±0.3% deviation from theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?
Answer:
- Yield Discrepancies : Optimize reaction conditions (e.g., sealed tube heating at 130°C vs. ambient reflux) . For example, heating 5-(2-furyl) derivatives in MeNO₂ at 130°C for 15 minutes improved yields to 73% .
- Spectral Mismatches : Cross-validate using deuterated solvents (e.g., DMSO-d₆ for NH₂ group detection) and high-resolution mass spectrometry (HRMS) .
Q. What strategies enhance regioselectivity in substitution reactions at the 7-bromo position?
Answer:
- Nucleophilic Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids in THF/Na₂CO₃ .
- Catalytic Systems : Pd(PPh₃)₄ or Buchwald-Hartwig ligands improve selectivity for C–N bond formation .
- Steric Effects : The 1-methyl group directs substitution to the 3- or 5-positions of the pyridine ring, reducing competing side reactions .
Q. How do structural modifications impact biological activity in related pyrazolo-pyridine derivatives?
Answer:
-
SAR Insights :
-
Data Table :
Derivative Substitution IC₅₀ (μM) Target 7-Bromo-2-phenyl Phenyl at C2 0.85 EGFR Kinase 5-Benzyl-7-bromo Benzyl at C5 1.20 Aurora B Kinase
Q. What safety protocols are critical for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles mandatory; use fume hoods for reactions releasing HBr .
- Waste Management : Halogenated byproducts require segregation and disposal via licensed hazardous waste facilities .
- Spill Response : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Methodological Challenges & Solutions
Q. How to address low yields in multi-step syntheses of fused pyrazolo-pyridines?
Answer:
Q. What advanced techniques validate electronic effects of the bromine substituent?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
